Desalkylgidazepam-d5
CAS No.:
Cat. No.: VC14556272
Molecular Formula: C15H11BrN2O
Molecular Weight: 320.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11BrN2O |
---|---|
Molecular Weight | 320.19 g/mol |
IUPAC Name | 7-bromo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D |
Standard InChI Key | ATCCWKYKHCKDGT-RALIUCGRSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] |
Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Desalkylgidazepam-d5 (IUPAC: 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one) is a deuterated derivative of desalkylgidazepam, where five hydrogen atoms are replaced with deuterium at the phenyl ring . Its molecular formula is , yielding a molecular weight of 320.19 g/mol . The deuterium substitution occurs at specific positions to minimize metabolic degradation, a strategy validated in pharmacokinetic studies .
The compound’s structural backbone retains the 1,4-benzodiazepine core, featuring a bromine substituent at the 7-position and a ketone group at the 2-position . This configuration aligns it with classical benzodiazepines, though its lack of an alkyl group at the 1-position distinguishes it as a metabolite of drugs like gidazepam .
Synthesis and Isotopic Labeling Strategies
Deuterium incorporation into desalkylgidazepam-d5 is achieved via catalytic exchange reactions or customized synthetic routes using deuterated precursors. The isotopic purity exceeds 99%, with ≤1% residual non-deuterated (d0) forms . Such high isotopic enrichment is critical for mass spectrometry applications, where even minor deviations in deuterium content can compromise quantitative accuracy .
Russak et al. (2019) demonstrated that deuterium substitution alters metabolic pathways by reducing cytochrome P450-mediated oxidation, thereby prolonging the compound’s half-life . This "deuterium effect" is leveraged in tracer studies to differentiate endogenous and exogenous metabolites in biological matrices .
Analytical Applications in Pharmacokinetic Research
Quantification via Mass Spectrometry
Desalkylgidazepam-d5 serves as an internal standard for gas chromatography (GC-MS) and liquid chromatography (LC-MS) assays. Its deuterated structure generates a distinct mass-to-charge () ratio, enabling discrimination from non-labeled analytes . For example, in a validated method by forensic laboratories, the compound’s quantification limit was established at in blood samples .
Calibration and Standard Curves
Accurate quantification requires constructing standard curves using peak intensity ratios of deuterated versus non-deuterated forms. Cayman Chemical’s protocol recommends against relying solely on vial weights due to ±5% variability, advocating instead for cross-calibration with unlabeled desalkylgidazepam .
Pharmacological and Toxicological Profile
Metabolic Stability
Deuterium labeling reduces hepatic clearance by 30–40% compared to non-deuterated desalkylgidazepam, as observed in vitro using human liver microsomes . This stability enhances its utility in long-term pharmacokinetic modeling.
Receptor Binding Affinity
Though direct binding data for desalkylgidazepam-d5 are scarce, its parent compound exhibits moderate affinity for GABA<sub>A</sub> receptors () . Deuterium substitution is unlikely to significantly alter receptor interactions, given its placement on the phenyl ring distal to the pharmacophore.
Toxicity in Polydrug Contexts
Forensic data from British Columbia (2022–2023) associate desalkylgidazepam-d5 with polysubstance overdose deaths. In 63 cases, median blood concentrations reached , often alongside fentanyl (95.2%), bromazolam (21.3%), and para-fluorofentanyl (11.9%) . Synergistic respiratory depression from benzodiazepine-opioid combinations likely exacerbates mortality risks.
Forensic Prevalence and Regulatory Status
Emergence in Illicit Drug Markets
First identified in Alberta, Canada, in April 2022, desalkylgidazepam-d5 appeared in 563 seized samples within one year . Powdered formulations dominated (97.3%), frequently adulterated with potent opioids . Its Schedule IV classification under Canada’s Controlled Drugs and Substances Act reflects concerns about non-medical use .
Regional Distribution Patterns
Law enforcement submissions (2022–2023) originated predominantly from Ontario (37.5%), British Columbia (32.7%), and Alberta (26.8%) . This geographic clustering suggests localized manufacturing or distribution networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume